molecular formula C₁₁H₁₆N₄O₅ B1146191 2',3'-Isopropylidene Ribavirin CAS No. 52663-90-8

2',3'-Isopropylidene Ribavirin

Cat. No.: B1146191
CAS No.: 52663-90-8
M. Wt: 284.27
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Isopropylidene Ribavirin is a derivative of Ribavirin, a well-known antiviral compound. It is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions of the ribose moiety. The molecular formula of 2’,3’-Isopropylidene Ribavirin is C11H16N4O5, and it has a molecular weight of 284.27 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications.

Preparation Methods

2’,3’-Isopropylidene Ribavirin can be synthesized through several routes. One common method involves the reaction of Ribavirin with 2,2-Dimethoxypropane in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, and the product is purified through crystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2’,3’-Isopropylidene Ribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Huisgen 1,3-dipolar cycloaddition, where the compound reacts with azides to form 1,2,3-triazoles . Common reagents used in these reactions include indium(0) for alkynylation and various catalysts for cycloaddition. The major products formed from these reactions are often triazole derivatives, which have significant biological activity.

Scientific Research Applications

2’,3’-Isopropylidene Ribavirin has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various nucleoside analogs. In biology and medicine, it has been studied for its antiviral properties and potential therapeutic applications . The compound is also used in proteomics research to study protein interactions and functions. Additionally, it has industrial applications in the development of antiviral drugs and other pharmaceuticals.

Mechanism of Action

The mechanism of action of 2’,3’-Isopropylidene Ribavirin is similar to that of Ribavirin. It acts as a nucleoside analog, interfering with the synthesis of viral RNA. The compound is metabolized into its active form, which inhibits viral RNA polymerase, leading to the termination of viral replication . It also has immunomodulatory effects, promoting the production of antiviral cytokines and enhancing the immune response .

Properties

IUPAC Name

1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17)/t5-,6+,7?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAYNBSWGHNOGJ-VTUMKUEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H](C2O1)N3C=NC(=N3)C(=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732434
Record name 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-90-8
Record name 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.